2-Benzyloxybenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 2-benzyloxybenzyl alcohol and its derivatives can be achieved through various methods, including catalytic reactions and cascade processes. A notable approach involves the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines, leading to the formation of quinazolines, demonstrating a method that is amenable to gram-scale synthesis and exhibits broad substrate scope and high tolerance for sensitive functional groups (Gopalaiah, Saini, & Devi, 2017). Additionally, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols, using formic acid as the CO source, represents another efficient method to synthesize derivatives in moderate to good yields (Li, Ai, Qi, Peng, & Wu, 2017).
Molecular Structure Analysis
The molecular structure of 2-benzyloxybenzyl alcohol derivatives can be elucidated through various analytical techniques. For instance, benzoxazaborine derivatives, synthesized by the dehydration condensation reaction of 2-aminobenzyl alcohols, showed a highly planar structure of the benzoxazaborine unit, as demonstrated through single crystal X-ray structural analysis. This analysis highlighted an extended π-conjugated system indicated by the B-N bond length (Ohishi, Igarashi, Kadosono, Kikkawa, Azumaya, & Yokoyama, 2018).
Chemical Reactions and Properties
2-Benzyloxybenzyl alcohol participates in various chemical reactions, showcasing its versatility. For example, selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes was achieved using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeded with high conversion and selectivity, emphasizing the role of the surface complex formed on the TiO2 surface as the active center for selective photocatalytic oxidation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Physical Properties Analysis
The physical properties of 2-benzyloxybenzyl alcohol derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. These properties are determined by the compound's molecular structure and functional groups. Studies focusing on specific derivatives can provide insights into how variations in the molecular structure affect these physical properties.
Chemical Properties Analysis
The chemical properties of 2-benzyloxybenzyl alcohol, including reactivity with various chemical agents, stability under different conditions, and the formation of reaction intermediates, are essential for understanding its applications in synthetic chemistry. The formation of benzaldehyde dibenzyl acetal under aerobic conditions from benzyl alcohol showcases the importance of understanding the stability and reactivity of benzyl alcohol derivatives in various chemical environments (Abend, Chung, Bibart, Brooks, & McCollum, 2004).
Scientific Research Applications
Photocatalytic Oxidation
2-Benzyloxybenzyl alcohol and its derivatives have been studied for their photocatalytic oxidation properties. Research by Higashimoto et al. (2009) demonstrated that these compounds could be oxidized into corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere, with both UV-light and visible light irradiation.
Oxidation Mechanisms
The oxidation of benzyl alcohol derivatives has been examined in detail. Morimoto et al. (2012) explored the rate of oxidation of these compounds by Fe(IV)(O)(N4Py), noting significant enhancements in reactivity in the presence of Sc(3+), leading to changes in reaction mechanisms.
Catalyzed Synthesis of Quinolines
Catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols leading to quinolines is another application area. Cho et al. (2003) reported on the use of RuCl2(PPh3)3 and KOH for this process, achieving good yields under certain conditions.
Sustainable Synthesis Applications
In sustainable synthesis, Mastalir et al. (2016) developed a method for synthesizing quinolines and pyrimidines using 2-aminobenzyl alcohols and alcohols, highlighting an environmentally friendly approach with high atom efficiency.
Electropolymerization Studies
Quiñones et al. (2000) investigated the high-concentration HPLC band profiles of benzyl alcohol derivatives, including 2-methylbenzyl alcohol, emphasizing their utility in analytical chemistry for understanding multicomponent system behavior.
Chemical Clearing and Dehydration in Biology
In biological research, Becker et al. (2012) explored the use of benzyl alcohol derivatives in chemical tissue clearing and dehydration, specifically for GFP expressing mouse brains, providing insights into the effectiveness of different clearing mediums.
Safety And Hazards
Future Directions
While specific future directions for 2-Benzyloxybenzyl alcohol were not found, research into the synthesis and applications of alcohols is ongoing . For instance, research into the electrooxidation of alcohols like benzyl alcohol could lead to new methods for producing valuable chemicals and facilitating coupled H2 production .
properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZMRABYCSOXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187471 | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxybenzyl alcohol | |
CAS RN |
3381-87-1 | |
Record name | 2-(Phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3381-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, o-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Benzyloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.